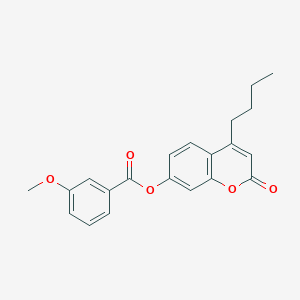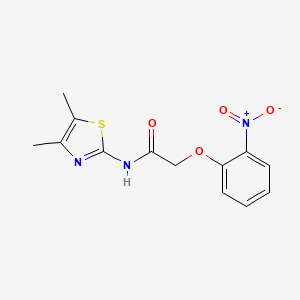![molecular formula C20H18O3 B4086105 4,8-dimethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4086105.png)
4,8-dimethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one
Overview
Description
The compound “4,8-dimethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one” belongs to a class of organic compounds known as chalcones. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They are known to exhibit various biological activities including anti-inflammatory, anticancer, antiviral, and antibacterial effects .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods like NMR, IR, and mass spectrometry. The presence of specific functional groups can be identified which helps in understanding the chemical properties of the compound .Chemical Reactions Analysis
Chalcones undergo a variety of chemical reactions, including cyclization and addition reactions, due to the presence of reactive enone functionality. They can act as precursors for the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4,8-dimethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence the properties of the compound .Mechanism of Action
The mechanism of action of chalcones in biological systems is diverse and depends on the specific substitutions present on the chalcone backbone. Some chalcones have been found to inhibit key enzymes involved in the inflammatory process, while others have been found to induce apoptosis in cancer cells .
Future Directions
properties
IUPAC Name |
4,8-dimethyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-14-13-19(21)23-20-15(2)18(11-10-17(14)20)22-12-6-9-16-7-4-3-5-8-16/h3-11,13H,12H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVVOQAPZIUCQI-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(dimethylamino)benzyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B4086028.png)
![1-(2-chlorobenzoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4086032.png)
amine hydrochloride](/img/structure/B4086048.png)
![4-(4-chlorophenyl)-2-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1(2H)-phthalazinone](/img/structure/B4086052.png)
![7-(difluoromethyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086059.png)
![6-chloro-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4086066.png)
![3-[bis(2-methyl-1H-indol-3-yl)methyl]-4H-chromen-4-one](/img/structure/B4086071.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N,N-dimethylmethanesulfonamide](/img/structure/B4086083.png)

![1-cyclohexyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4086097.png)
![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4086100.png)

![4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4086111.png)